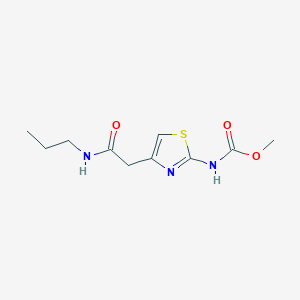

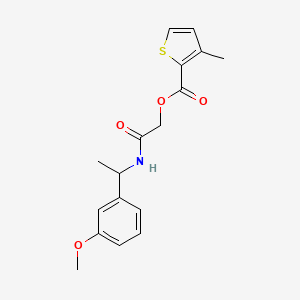

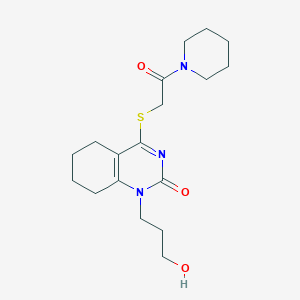

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival and proliferation.

Aplicaciones Científicas De Investigación

Chemical Transformations and Cyclization Reactions

Research into N-substituted furan-2-carboxamides, which share a structural resemblance with (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide, has shown their involvement in various chemical transformations and cyclization reactions. These compounds undergo Camps cyclization, leading to the formation of quinolin-4(1H)-ones, indicating their potential use in synthesizing complex heterocyclic compounds. Such transformations are crucial for developing new pharmaceuticals and materials with unique properties (Mochalov et al., 2016).

Polymer Chemistry and Materials Science

In polymer chemistry, acrylamide monomers bearing furan units have been synthesized to create thermoresponsive polymers. These polymers' properties can be adjusted by pH and CO2, showcasing the versatility of furan-acrylamide derivatives in smart material applications. Such materials have potential applications in drug delivery systems, responsive coatings, and environmental sensing technologies (Jiang et al., 2014).

Green Chemistry and Biotransformation

The compound's furan moiety has been utilized in green chemistry applications, particularly in ene-reduction reactions mediated by marine and terrestrial fungi. This process exemplifies the use of bio-based methods to achieve enantioselective synthesis of organic compounds, reducing reliance on traditional, environmentally harsh chemical processes. Such biotransformations are integral to developing sustainable pharmaceutical synthesis pathways (Jimenez et al., 2019).

Cycloaddition Reactions

Cycloaddition reactions involving acrylamides and nitriles have led to the formation of pyrrolo[1,2-a]pyrimidin-4(6H)-ones. These reactions demonstrate the utility of acrylamide derivatives in synthesizing nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry for creating compounds with potential therapeutic applications (Liu & Li, 2009).

Food Chemistry and Safety

Research into furan and acrylamide derivatives has implications for food chemistry, particularly in understanding the formation of potentially harmful compounds during cooking. Studies have explored strategies to mitigate acrylamide and furan in food, focusing on reducing consumer exposure to these compounds without adversely affecting food quality. Such research is vital for improving food safety and public health outcomes (Anese et al., 2013).

Propiedades

IUPAC Name |

(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15(6-5-13-2-1-9-22-13)17-7-8-19-11-18-14(10-16(19)21)12-3-4-12/h1-2,5-6,9-12H,3-4,7-8H2,(H,17,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJRWLLGIDIYSG-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2835709.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2835723.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)

![2-{[(3-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2835727.png)